molecular formula C13H10N4 B351713 2-(Pyridin-2-yl)quinazolin-4-amine CAS No. 40172-82-5

2-(Pyridin-2-yl)quinazolin-4-amine

Cat. No. B351713
CAS RN: 40172-82-5
M. Wt: 222.24g/mol
InChI Key: MDJLXTFDNXURTH-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)quinazolin-4-amine is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction . The synthesis of a new ligand 2-pyridine-2-yl-3 (pyridine-2-carboxylideneamino)-quinazolin-4 (3H)-one (PPCAQ) is also described .


Molecular Structure Analysis

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2 . It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .


Chemical Reactions Analysis

Quinazoline derivatives have shown a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities . Synthesized compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was found to be extremely selective and potent against EGFR inhibition .

Scientific Research Applications

  • Anticancer Activity : 2,4-Disubstituted quinazolines, synthesized from intermediates including 2-(pyridin-2-yl)quinazolin-4-amine, have shown significant in vitro anticancer activity against various cancer cell lines, including human adenocarcinoma and breast cancer (Gurubasavaraj & Moshin, 2020).

  • C-H Bond Amination : The compound has been used as a directing group in promoting C-H amination mediated by cupric acetate, demonstrating effectiveness in modifying benzamide derivatives (Zhao et al., 2017).

  • Treatment of Atrial Fibrillation : Derivatives of this compound have been identified as potent IKur current blockers, showing promise as treatments for atrial fibrillation (Gunaga et al., 2017).

  • Synthesis of Heterocycles : The compound has been used in the synthesis of various heterocyclic compounds, including N-fused heterocycles, demonstrating its versatility in organic synthesis (Xu & Alper, 2015).

  • EGFR Inhibitors : 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines, starting from 4-chloro derivative VI via reaction with this compound, have been synthesized and evaluated as EGFR inhibitors for targeted anticancer therapy (Allam et al., 2020).

  • Antimalarial Activity : 6,7-Dimethoxyquinazoline-2,4-diamines, synthesized from this compound, have shown high antimalarial activity, identifying them as promising drug leads (Mizukawa et al., 2021).

  • Antimicrobial Activity : Certain derivatives of 2-pyridylquinazoline, synthesized using this compound, have exhibited selective antibacterial activity, particularly against Gram-positive bacteria (Eweas et al., 2021).

Safety and Hazards

The safety information for a similar compound, 2-(Pyridin-3-yl)quinazolin-4-amine, includes hazard statements H302-H315-H319 and precautionary statements P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

Future Directions

Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This study accelerates the designing process to generate a greater number of biologically active candidates .

properties

IUPAC Name

2-pyridin-2-ylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c14-12-9-5-1-2-6-10(9)16-13(17-12)11-7-3-4-8-15-11/h1-8H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJLXTFDNXURTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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